molecular formula C8H10Cl2N2 B13050527 1-(3,4-Dichlorophenyl)ethane-1,2-diamine

1-(3,4-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13050527
M. Wt: 205.08 g/mol
InChI Key: DACCINGOQFWAFJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10Cl2N2 It is characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods such as column chromatography or distillation may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(3,4-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
  • 1-(4-Chlorophenyl)ethane-1,2-diamine
  • 1-(3,4-Dichlorophenyl)ethane-1,2-diol

Uniqueness

1-(3,4-Dichlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

DACCINGOQFWAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)Cl

Origin of Product

United States

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